(4-Propoxyphenyl)methanol

Description

Structural Classification and Nomenclature of (4-Propoxyphenyl)methanol

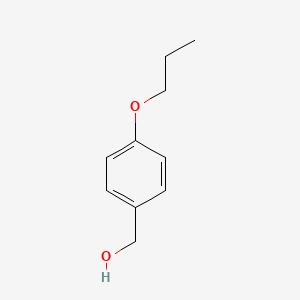

This compound is an organic compound classified as a substituted benzyl (B1604629) alcohol. nih.govbldpharm.com Its structure features a phenyl ring substituted with a propoxy group (-OCH2CH2CH3) at the para (4-) position and a hydroxymethyl group (-CH2OH) at the 1-position. nih.govuni.lu The systematic IUPAC name for this compound is this compound. nih.gov It is also commonly referred to by synonyms such as 4-propoxybenzyl alcohol and 4-n-propyloxybenzyl alcohol. nih.govaksci.com

The presence of the propoxy ether linkage and the primary alcohol functional group are key determinants of its chemical reactivity and physical properties. lookchem.com The molecular formula of this compound is C10H14O2, and it has a molecular weight of 166.22 g/mol . nih.govlookchem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 90925-43-2 nih.gov |

| Molecular Formula | C10H14O2 nih.gov |

| Molecular Weight | 166.22 g/mol lookchem.com |

| InChI | InChI=1S/C10H14O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,2,7-8H2,1H3 nih.gov |

| InChIKey | BUJZENMUXBWWFE-UHFFFAOYSA-N nih.gov |

| SMILES | CCCOC1=CC=C(C=C1)CO nih.gov |

Foundational Relevance of Phenoxybenzyl Alcohol Derivatives in Synthetic Chemistry

Phenoxybenzyl alcohol derivatives are a significant class of compounds in synthetic chemistry, primarily due to their role as key intermediates in the synthesis of a wide array of commercially important molecules. cymitquimica.comgoogle.com Notably, they form the alcoholic component of many synthetic pyrethroid insecticides. nih.gov The introduction of substituents, such as a cyano group, at the benzylic position of 3-phenoxybenzyl alcohol has been shown to dramatically enhance the insecticidal potency of these pyrethroids. nih.gov

The synthesis of these derivatives often involves multi-step processes, starting from precursors like m-cresol, which is converted to 3-phenoxy-toluene, followed by oxidation and reduction to yield the desired m-phenoxy-benzyl alcohol. google.com The versatility of the phenoxybenzyl alcohol scaffold allows for the introduction of various functional groups, leading to compounds with diverse biological activities. For instance, deuterated and tritiated 5-hydroxy-3-phenoxybenzyl alcohol has been synthesized for use in metabolic studies of insecticides like Deltamethrin. iaea.org

Rationale for Academic Investigation into the Synthesis, Characterization, and Reactivity of this compound and its Congeners

The academic interest in this compound and its congeners stems from their potential applications and the fundamental chemical questions they present. Research into these compounds is driven by several key factors:

Exploration of Novel Bioactive Molecules: The structural motif of this compound is found in various compounds being investigated for their biological activity. For example, it is a component of derivatives studied as inhibitors of enzymes like Hepatitis C Virus NS5B polymerase and for their potential antiproliferative and antitubercular activities. scienceopen.comnih.gov

Development of New Synthetic Methodologies: The synthesis of this compound and its derivatives provides a platform for developing and refining synthetic methods. This includes the reduction of corresponding aldehydes and the formation of ether linkages. mdpi.comrsc.org

Materials Science Applications: The properties of this compound make it a candidate for use in the manufacturing of polymers and other chemical products. lookchem.com Its structure can be incorporated into larger molecular frameworks to create materials with specific optical or electronic properties. vulcanchem.com

Understanding Structure-Activity Relationships: By synthesizing and characterizing a range of congeners with different substituents, researchers can systematically study how structural modifications influence the chemical and biological properties of the molecule. This is crucial for the rational design of new compounds with desired functionalities. Congeners, which are substances that differ only slightly in their molecular structure, are important in various fields, including the study of alcoholic beverages where they contribute to flavor and potential physiological effects. researchgate.nethealthline.comnih.gov

Scope and Organization of the Research Compendium

This article provides a focused overview of the chemical compound this compound. The content is organized to first introduce the fundamental structural and nomenclatural aspects of the molecule. It then contextualizes its importance by discussing the broader relevance of the phenoxybenzyl alcohol class of compounds in synthetic chemistry. The subsequent section outlines the key motivations driving scientific inquiry into the synthesis, characterization, and reactivity of this compound and its related structures. The information presented is based on established scientific literature and aims to provide a clear and concise understanding of the current state of research on this specific compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJZENMUXBWWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324439 | |

| Record name | (4-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90925-43-2 | |

| Record name | 4-Propoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90925-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090925432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90925-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-propoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Propoxyphenyl Methanol and Its Derivatives

Precursor Synthesis and Functional Group Interconversions Leading to the (4-Propoxyphenyl)methanol Core Structure

Reduction Reactions for the Generation of the Benzyl (B1604629) Alcohol Moiety (e.g., from Aldehyde or Ester Precursors)

A common and efficient method for the synthesis of this compound is the reduction of a corresponding carbonyl compound, such as 4-propoxybenzaldehyde (B1265824) or an ester of 4-propoxybenzoic acid.

The reduction of 4-propoxybenzaldehyde to this compound can be readily achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The reaction is generally clean and provides high yields of the desired benzyl alcohol.

Alternatively, lithium aluminum hydride (LiAlH₄) can be employed for the reduction of both 4-propoxybenzaldehyde and esters of 4-propoxybenzoic acid, such as ethyl 4-propoxybenzoate. LiAlH₄ is a more powerful reducing agent than NaBH₄ and requires anhydrous conditions, usually in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Following the reduction, an aqueous workup is necessary to quench the reaction and protonate the resulting alkoxide.

Catalytic hydrogenation is another viable method for the reduction of 4-propoxybenzaldehyde. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often considered a "green" alternative to metal hydride reagents.

| Precursor | Reducing Agent/Method | Typical Solvents | Key Conditions | Product |

| 4-Propoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | This compound |

| 4-Propoxybenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, 0 °C to RT | This compound |

| Ethyl 4-propoxybenzoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, Reflux | This compound |

| 4-Propoxybenzaldehyde | Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl acetate | H₂ atmosphere | This compound |

Strategies for the Introduction and Derivatization of the Propoxy Group on the Aromatic Ring

The propoxy group can be introduced onto the aromatic ring either before or after the formation of the benzyl alcohol functionality. A common starting material for this purpose is a phenol (B47542) derivative, such as 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzoic acid.

The Williamson ether synthesis is a classic and widely used method for this transformation. It involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide is then reacted with a propyl halide, typically 1-bromopropane (B46711) or 1-iodopropane, in an Sₙ2 reaction to form the desired propoxy ether. The choice of solvent for this reaction depends on the base used, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being common.

Another effective method for the propoxylation of phenols is the Mitsunobu reaction. This reaction allows for the conversion of a phenol to an ether under mild conditions using a trialkyl- or triarylphosphine (e.g., triphenylphosphine, PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of propanol. The Mitsunobu reaction proceeds with inversion of configuration if the alcohol is chiral, although this is not relevant for the synthesis of this compound from an achiral precursor.

Chemical Transformations and Derivatization Pathways of this compound

The primary alcohol and the activated aromatic ring of this compound allow for a variety of subsequent chemical transformations, enabling the synthesis of a diverse range of derivatives.

Formation of Esters and Ethers through O-Functionalization

The hydroxyl group of this compound can be readily functionalized to form esters and ethers.

Esterification can be achieved by reacting this compound with a carboxylic acid, acid anhydride (B1165640), or acyl chloride. For instance, reaction with acetic anhydride in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid yields (4-propoxyphenyl)methyl acetate. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is also a viable, though equilibrium-driven, method.

Etherification of the benzylic alcohol can be accomplished through a variation of the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide, for example, methyl iodide, to produce the corresponding ether, in this case, 1-(methoxymethyl)-4-propoxybenzene.

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde (4-propoxybenzaldehyde) or carboxylic acid (4-propoxybenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

For the selective oxidation to the aldehyde, mild oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are effective for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is another excellent method for preparing the aldehyde with minimal over-oxidation. Catalytic methods, often employing transition metals, are also widely used for the aerobic oxidation of benzyl alcohols to their corresponding aldehydes.

To achieve the oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) in a basic or neutral aqueous solution, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation), will readily oxidize the primary alcohol to the carboxylic acid. A two-step, one-pot procedure involving an initial oxidation to the aldehyde using a TEMPO-catalyzed reaction with sodium hypochlorite, followed by further oxidation with sodium chlorite, can also provide the carboxylic acid in high yield.

| Starting Material | Product | Oxidizing Agent/Method |

| This compound | 4-Propoxybenzaldehyde | Pyridinium Chlorochromate (PCC) |

| This compound | 4-Propoxybenzaldehyde | Swern Oxidation (DMSO, (COCl)₂) |

| This compound | 4-Propoxybenzoic acid | Potassium Permanganate (KMnO₄) |

| This compound | 4-Propoxybenzoic acid | Jones Reagent (CrO₃, H₂SO₄) |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring (e.g., Halogenation, Nitration)

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the propoxy group. The propoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the hydroxymethyl group, substitution is directed to the ortho positions (C2 and C6).

Halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a less reactive solvent like acetic acid. This would be expected to yield primarily 3-bromo-4-propoxybenzyl alcohol.

Nitration can be performed by treating this compound with a mixture of concentrated nitric acid and sulfuric acid. This nitrating mixture generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The expected major product would be 3-nitro-4-propoxybenzyl alcohol. The presence of the hydroxymethyl group, which is a weakly deactivating group, may influence the regioselectivity and reactivity of the ring compared to simple propoxybenzene.

Advanced Synthetic Applications: Integration of the (4-Propoxyphenyl) Moiety into Complex Molecular Architectures

The (4-propoxyphenyl) group, derived from this compound, serves as a crucial building block in the synthesis of more complex molecules with applications in materials science and medicinal chemistry. Its integration into larger scaffolds is achieved through advanced synthetic methodologies that allow for the precise construction of heterocyclic systems, the formation of extended conjugated networks, and the creation of specific stereoisomers.

Construction of Heterocyclic Systems Incorporating (4-Propoxyphenyl) Substituents (e.g., Pyrazoles, Pyrazolopyridines)

The synthesis of pyrazole (B372694) and pyrazolopyridine derivatives is of significant interest due to their diverse biological activities. The (4-propoxyphenyl) moiety can be incorporated into these heterocyclic frameworks using various cyclocondensation strategies.

A primary method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com To introduce the (4-propoxyphenyl) group at a specific position, a precursor such as 1-(4-propoxyphenyl)-1,3-butanedione can be reacted with hydrazine hydrate (B1144303) or a substituted hydrazine. The regioselectivity of the reaction is influenced by the steric and electronic nature of the substituents on the dicarbonyl compound. nih.gov

For the construction of more complex fused systems like pyrazolopyridines, multi-step syntheses are often employed. One approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.com For instance, an α,β-unsaturated ketone bearing the (4-propoxyphenyl) group can be synthesized via a Claisen-Schmidt condensation between 4-propoxybenzaldehyde (an oxidation product of this compound) and a suitable ketone. nih.gov Subsequent cyclization with an aminopyrazole yields the desired pyrazolopyridine scaffold. Research on related 4-alkoxyphenyl substituents in pyrazolo[4,3-c]pyridines has shown that these groups can impart favorable fluorescence properties to the final molecule. nih.gov

Table 1: Synthetic Strategies for (4-Propoxyphenyl)-Substituted Heterocycles

| Target Heterocycle | Key Precursor with (4-Propoxyphenyl) Moiety | Reaction Type | Co-reactant | General Reference |

|---|---|---|---|---|

| Pyrazole | 1-(4-propoxyphenyl)-1,3-butanedione | Cyclocondensation | Hydrazine hydrate | nih.govmdpi.commdpi.com |

| Pyrazolo[3,4-b]pyridine | (E)-1-(4-propoxyphenyl)-but-2-en-1-one | Cyclization | 5-Aminopyrazole | mdpi.com |

| Pyrazolo[4,3-c]pyridine | 4-Propoxybenzaldehyde | Multi-step synthesis including condensation and cyclization | Substituted anilines, hydrazines | nih.gov |

Regioselective Carbon-Carbon Bond Formation for Extended Conjugated Systems (e.g., Ethynyl (B1212043) Linkages)

The creation of extended π-conjugated systems is fundamental in the development of organic materials for electronic applications. The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). wikipedia.orgnrochemistry.com This reaction provides a direct route to installing ethynyl linkages, thereby extending the conjugation of a molecular system.

To integrate the (4-propoxyphenyl) moiety into such a system, a halogenated derivative, such as 1-iodo-4-propoxybenzene, is typically used. This precursor can be coupled with a variety of terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild base like an amine. jk-sci.comorganic-chemistry.org The reaction conditions are generally mild, tolerating a wide range of functional groups, which makes this method suitable for late-stage modifications in the synthesis of complex molecules. wikipedia.orgjk-sci.com The reactivity of the halide in Sonogashira coupling generally follows the order I > OTf > Br >> Cl, allowing for selective reactions if multiple different halides are present in a molecule. nrochemistry.com

Table 2: General Conditions for Sonogashira Coupling to Form (4-Propoxyphenyl)-Ethynyl Systems

| Component | Examples | Purpose |

|---|---|---|

| (4-Propoxyphenyl) Substrate | 1-Iodo-4-propoxybenzene, 1-Bromo-4-propoxybenzene | Aryl halide partner in the cross-coupling |

| Alkyne Substrate | Phenylacetylene, Trimethylsilylacetylene, 1-Heptyne | Terminal alkyne partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction by forming a copper acetylide intermediate |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

This methodology enables the synthesis of linear "rod-like" molecules where the (4-propoxyphenyl) group acts as a terminal unit or an internal repeating element, influencing the electronic properties and solubility of the resulting conjugated material.

Stereoselective Synthesis of Chiral this compound Analogues (e.g., (S)-1-(4-Propoxyphenyl)ethan-1-ol)

Chiral alcohols are invaluable building blocks in the pharmaceutical industry. nih.gov The stereoselective synthesis of analogues of this compound, such as the enantiomerically pure (S)-1-(4-propoxyphenyl)ethan-1-ol, is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 4-propoxyacetophenone. Two predominant methods for this transformation are biocatalytic reduction and asymmetric transfer hydrogenation using metal catalysts.

Biocatalytic methods, employing either isolated enzymes or whole-cell systems, offer high enantioselectivity under mild reaction conditions. researchgate.net Yeasts, such as Saccharomyces uvarum, have been shown to effectively reduce 4-methoxyacetophenone to the corresponding (S)-alcohol with high conversion and excellent enantiomeric excess (>99% ee). researchgate.net Given the structural similarity, these biocatalysts are expected to perform similarly on 4-propoxyacetophenone. The use of whole cells is often advantageous as it circumvents the need for expensive cofactor regeneration. researchgate.net

Alternatively, asymmetric transfer hydrogenation provides a robust chemical route. Catalysts developed by Noyori and others, typically ruthenium(II) complexes with chiral diamine and phosphine (B1218219) ligands, are highly effective for the reduction of a wide range of aromatic ketones. mdpi.com The reaction often uses 2-propanol or formic acid as the hydrogen source and proceeds with high yields and enantioselectivities.

Table 3: Comparison of Methods for Asymmetric Synthesis of (S)-1-(4-Alkoxyphenyl)ethan-1-ol

| Method | Catalyst/Biocatalyst | Substrate Example | Typical Enantiomeric Excess (ee) | Typical Conversion | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Saccharomyces uvarum (whole cells) | 4-Methoxyacetophenone | >99% (S) | >99% | researchgate.net |

| Biocatalytic Reduction | Aspergillus niger (whole cells) | 4-Bromoacetophenone | >99% (R) | 100% | researchgate.net |

| Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂] / Chiral pseudo-dipeptide ligand | Acetophenone derivatives | Up to 99% | Up to 99% |

The selection of the synthetic route depends on factors such as substrate scope, scalability, and the desired enantiomer, as different catalysts can produce either the (R) or (S) product.

Computational Chemistry and Theoretical Investigations of 4 Propoxyphenyl Methanol Systems

Electronic Structure Calculations and Quantum Chemical Modeling

The foundation of modern computational chemistry lies in solving the Schrödinger equation to describe the electronic structure of molecules. Methods like Density Functional Theory (DFT) have become indispensable tools for this purpose.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are widely employed to determine the ground-state properties of molecules. In studies of benzyl (B1604629) alcohol derivatives, the B3LYP functional combined with basis sets such as 6-311++G(d,p) has been shown to provide reliable predictions of molecular geometries and vibrational spectra. These calculations form the basis for further analysis of the molecule's reactivity and electronic characteristics.

A primary application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. For (4-methoxyphenyl)methanol, geometry optimization reveals key structural parameters. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

The calculated vibrational frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. These theoretical spectra aid in the assignment of complex experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For instance, the characteristic O-H stretching frequency of the alcohol group and the various C-H and C-O stretching modes within the aromatic ring and methoxy (B1213986) group can be precisely identified.

Table 1: Selected Optimized Geometrical Parameters for (4-methoxyphenyl)methanol (B3LYP/6-311++G(d,p)) Note: This data is representative and based on typical values from DFT calculations of similar aromatic compounds. Specific literature values for (4-methoxyphenyl)methanol are not provided.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (methoxy) | 1.365 | C-O-C | 118.0 |

| O-CH3 | 1.420 | C-C-O (alcohol) | 112.5 |

| C-C (ring avg.) | 1.395 | C-C-H (ring avg.) | 120.0 |

| C-CH2 | 1.510 | H-C-H (methylene) | 109.5 |

| CH2-OH | 1.430 | C-O-H | 108.9 |

Table 2: Selected Calculated Vibrational Frequencies for (4-methoxyphenyl)methanol Note: This data is illustrative of typical results from DFT calculations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3650 | O-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1250 | Asymmetric C-O-C Stretch |

| ~1030 | Symmetric C-O-C Stretch |

Analysis of Molecular Reactivity and Electrostatic Potentials

Beyond static structure, computational methods can map the electronic landscape of a molecule to predict its chemical reactivity.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For (4-methoxyphenyl)methanol, the MEP map would show the most negative potential localized around the oxygen atoms of the hydroxyl and methoxy groups, indicating these are the primary sites for electrophilic interaction (e.g., protonation). Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the aromatic ring would exhibit positive potential, marking them as sites for potential nucleophilic attack.

Fukui functions provide a more quantitative prediction of reactivity at specific atomic sites within a molecule. These functions are derived from the change in electron density as an electron is added or removed. The Fukui function f+ indicates the propensity of a site for nucleophilic attack (attack by an electron donor), while f- indicates its susceptibility to electrophilic attack (attack by an electron acceptor). Atoms with the highest values for these indices are predicted to be the most reactive sites. This analysis can distinguish the reactivity of different atoms that may appear similar on an MEP map, offering a more refined prediction of regioselectivity in chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis

The reactivity of a molecule is often governed by the interactions of its highest energy occupied and lowest energy unoccupied molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on these key orbitals.

The Highest Occupied Molecular Orbital (HOMO) acts as the electron-donating orbital, and its energy is related to the molecule's ionization potential. A higher HOMO energy suggests a greater ability to donate electrons. The Lowest Unoccupied Molecular Orbital (LUMO) is the electron-accepting orbital, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For (4-methoxyphenyl)methanol, the HOMO is typically a π-orbital delocalized over the phenyl ring and the oxygen atoms, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating methoxy and hydroxymethyl groups raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene (B151609).

Table 3: Frontier Molecular Orbital Properties Note: This data is representative and based on typical values from DFT calculations of similar aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

This theoretical framework provides a detailed understanding of the intrinsic properties of (4-methoxyphenyl)methanol, which can be extrapolated to predict the behavior of the structurally similar (4-Propoxyphenyl)methanol.

Homo-LUMO Energy Gap and its Correlation with Chemical Stability

No published studies were found that calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The HOMO-LUMO energy gap is a crucial quantum chemical parameter that helps in understanding the chemical reactivity, kinetic stability, and electronic transitions of a molecule. Without these calculations, a quantitative discussion of its stability and reactivity from a molecular orbital perspective is not possible.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

There is no available research that has performed a Natural Bond Orbital (NBO) analysis on this compound. This type of analysis is instrumental in elucidating the Lewis structure, electron delocalization, and intramolecular charge transfer (ICT) interactions by examining the interactions between donor (filled) and acceptor (unfilled) orbitals.

Reduced Density Gradient (RDG) Analysis for Characterization of Weak Interactions

Similarly, a Reduced Density Gradient (RDG) analysis, a computational method used to visualize and characterize weak non-covalent interactions such as van der Waals forces and hydrogen bonds within a molecule, has not been reported for this compound.

Computational Prediction of Spectroscopic Properties

Simulation of NMR Chemical Shifts and Coupling Constants

Computational simulations of Nuclear Magnetic Resonance (NMR) spectra, including the prediction of chemical shifts and coupling constants, are powerful tools for structure elucidation. However, no theoretical NMR studies specifically for this compound have been published.

Prediction of UV-Vis Absorption and Emission Spectra

The prediction of electronic absorption and emission spectra using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide valuable information about the electronic transitions of a molecule. There are no available studies that report simulated UV-Vis spectra for this compound.

Theoretical Studies on Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties through theoretical calculations helps in identifying potential candidates for materials in optoelectronics and photonics. The NLO properties of this compound have not been a subject of theoretical investigation in the available literature.

Applications of 4 Propoxyphenyl Methanol and Its Derivatives in Advanced Materials Science and Analytical Chemistry

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

The fundamental utility of (4-Propoxyphenyl)methanol lies in its role as a chemical intermediate. The hydroxyl and propoxy groups on the phenyl ring offer reaction sites for building larger, more complex molecules with specific desired properties.

Precursors for the Synthesis of Fine Chemicals and Specialty Organic Materials

This compound serves as a precursor for a range of fine and specialty chemicals. Its structure, featuring a reactive benzyl (B1604629) alcohol group, allows for its conversion into various derivatives such as aldehydes, esters, and ethers. These derivatives are foundational components for more complex target molecules. The presence of the propoxy group influences the molecule's polarity and solubility, which can be a desirable trait in the synthesis of specialty materials. For instance, alkoxy-substituted phenyl compounds are used in the synthesis of polymers and liquid crystals chemrxiv.orgmdpi.com. The general class of hydroxy- and alkoxy-substituted benzyl derivatives, to which this compound belongs, is recognized for its importance in chemical synthesis femaflavor.orginchem.org. The commercial availability of this compound and its isomers, such as (2-Propoxyphenyl)methanol, underscores their role as ready-to-use building blocks in synthetic chemistry oakwoodchemical.com.

Scaffolds for the Development of Chemical Libraries and Analogues

In medicinal and combinatorial chemistry, a "scaffold" refers to the core structure of a molecule upon which various modifications are made to create a library of related compounds, or analogues. This compound is well-suited to serve as such a scaffold. The phenyl ring and its substituents form a rigid core that can be systematically functionalized. For example, the hydroxyl group can be reacted with a wide array of carboxylic acids to form a library of esters, or it can be oxidized to an aldehyde to undergo further reactions. This systematic approach allows researchers to efficiently generate a large number of compounds that can be screened for specific biological activities or material properties. This methodology is central to modern drug discovery and materials development.

Contributions to Advanced Materials Science

The electronic properties conferred by the substituted benzene (B151609) ring in this compound and its derivatives make them attractive for applications in materials science, particularly in the field of optics.

Development of Materials with Tunable Optical Properties, particularly Non-Linear Optics

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, enabling applications such as frequency doubling (second-harmonic generation) and optical switching wikipedia.org. Organic molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO properties rsc.org. The structure of this compound, with its electron-donating propoxy group attached to a benzene ring, is a feature found in many NLO materials.

Research has shown that polymers incorporating alkoxy-substituted phenyl groups can possess interesting optical properties. For example, studies on poly(p-phenylene vinylene) (PPV) have demonstrated that the introduction of alkoxy substituents alters the electronic structure and the non-linear optical response of the material aps.org. Furthermore, derivatives of 4-propoxybenzaldehyde (B1265824), which can be synthesized from this compound, have been used to create octyl alkoxyphenylcyanoacrylates; these molecules are then copolymerized with styrene (B11656) to produce materials for optical applications chemrxiv.org. The investigation of organic systems containing alkoxy-substituted phenyl rings continues to be an active area of research for developing new materials with tailored photoactive properties mdpi.com. These examples highlight the potential of the (4-Propoxyphenyl) scaffold in the design of advanced optical materials.

Utilization in Analytical Chemistry Methodologies

In analytical chemistry, there is a continuous search for new molecules that can act as probes and sensors for the selective detection of specific chemical species. The development of such tools is crucial for environmental monitoring, medical diagnostics, and industrial process control.

Development of Fluorescent Probes and Sensors for the Detection of Specific Chemical Entities

Fluorescent probes are molecules designed to signal the presence of a specific analyte through a change in their fluorescence intensity or wavelength rsc.org. These sensors often consist of a fluorophore (the light-emitting part) and a recognition site (the part that binds to the analyte). The design of these probes requires molecular building blocks that can be easily modified and linked together.

While direct use of this compound in published fluorescent probes is not documented, structurally similar compounds have been employed as key components in sensor design. For instance, 4-hydroxybenzyl alcohol, which shares the core structure of this compound minus the propyl chain, has been used as a linker component in the rational design of a near-infrared fluorescent probe for monitoring enzyme activity nih.gov. In that design, the benzyl alcohol moiety serves to connect the recognition group to the fluorophore and plays a role in the fluorescence signaling mechanism nih.gov. This suggests that the this compound framework, with its reactive hydroxyl group and modifiable phenyl ring, represents a viable scaffold for the synthesis of new fluorescent probes and sensors. The propoxy group could be used to fine-tune the solubility and electronic properties of the final sensor molecule, potentially enhancing its performance in specific analytical applications.

Q & A

Q. What are the standard synthetic routes for preparing (4-propoxy-phenyl)methanol, and what experimental conditions are critical for optimizing yield?

(4-Propoxyphenyl)methanol is typically synthesized via the reduction of 4-propoxybenzaldehyde. A common method involves sodium borohydride (NaBH₄) in ethanol under reflux, yielding the alcohol with high purity. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (25–40°C), and stoichiometric excess of the reducing agent to ensure complete conversion . For larger scales, catalytic hydrogenation with Pd/C or Raney nickel under H₂ pressure (1–3 atm) may improve efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol ensures high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of (4-propoxy-phenyl)methanol post-synthesis?

Structural characterization relies on ¹H/¹³C NMR and mass spectrometry (MS) . Key NMR signals include:

- ¹H: δ 7.24 (d, J = 8.6 Hz, 2H, aromatic), δ 6.87 (d, J = 8.6 Hz, 2H, aromatic), δ 4.57 (s, 2H, CH₂OH), δ 3.90 (t, J = 6.5 Hz, 2H, OCH₂) .

- ¹³C: δ 158.4 (C-O), δ 132.9 (aromatic C), δ 64.4 (CH₂OH). MS (ESI) shows m/z 149.4 [M+H₂O]⁺. Purity is assessed via HPLC (C18 column, methanol/water mobile phase) or TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. What strategies can mitigate byproduct formation during the synthesis of (4-propoxy-phenyl)methanol derivatives, such as 1-(bromomethyl)-4-propoxybenzene?

Bromination of (4-propoxy-phenyl)methanol using PBr₃ or HBr/AcOH often generates dibrominated byproducts. To suppress this:

- Use controlled stoichiometry (1:1 molar ratio of alcohol:PBr₃).

- Conduct reactions at 0–5°C to limit exothermic side reactions.

- Employ dropwise addition of PBr₃ to the alcohol in anhydrous diethyl ether. Post-reaction quenching with ice-water and rapid extraction (dichloromethane) minimizes hydrolysis .

Q. How does the conformational flexibility of (4-propoxy-phenyl)methanol influence its reactivity in heterocyclic synthesis?

The propoxy group’s orientation affects steric and electronic interactions. X-ray crystallography of analogous compounds (e.g., 3-azabicyclononanes) reveals that equatorial positioning of aryl groups reduces steric hindrance, favoring nucleophilic substitution at the hydroxymethyl group . Computational studies (DFT) can predict preferred conformers and transition states, guiding the design of derivatives like potassium 2-hydroxy-6-((4-propoxybenzyl)oxy)benzoate, a lipoxygenase inhibitor .

Q. What methodologies are recommended for assessing the environmental impact of (4-propoxy-phenyl)methanol in ecotoxicological studies?

- Biodegradability : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge.

- Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna LC₅₀, 48-hour exposure) and algal growth inhibition tests (Pseudokirchneriella subcapitata, OECD 201).

- Bioaccumulation : Estimate log P (octanol-water partition coefficient) via HPLC retention time correlation. A log P >3 suggests potential bioaccumulation, warranting further in vivo studies .

Application-Oriented Questions

Q. How is (4-propoxy-phenyl)methanol utilized as an intermediate in the development of enzyme inhibitors?

It serves as a precursor for 6-benzyloxysalicylate derivatives , which inhibit 15-lipoxygenase-1 (15-LOX-1), a target in inflammation and cancer. Key steps:

- Bromination to 1-(bromomethyl)-4-propoxybenzene.

- Coupling with salicylate esters via nucleophilic substitution.

- In vitro enzyme assays (UV-Vis monitoring of linoleic acid peroxidation) validate inhibitory activity (IC₅₀ values typically <10 µM) .

Q. What structural analogs of (4-propoxy-phenyl)methanol have shown promise in pharmacological research, and how are their activities compared?

- (4-Methoxyphenyl)methanol : Lower log P (1.8 vs. 2.5) reduces membrane permeability but improves solubility.

- 2-(4-Hydroxyphenyl)ethanol (Tyrosol) : Enhanced antioxidant activity due to phenolic -OH, but reduced stability under acidic conditions. SAR studies indicate that increasing alkoxy chain length (e.g., propoxy → butoxy) enhances lipophilicity and target binding in hydrophobic enzyme pockets .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported NMR chemical shifts for (4-propoxy-phenyl)methanol derivatives?

Variations in δ values (e.g., ±0.1 ppm for aromatic protons) arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Calibrate spectra using internal standards (TMS) and report solvent/temperature explicitly. Cross-validate with computational NMR tools (e.g., ACD/Labs or Gaussian DFT) .

Q. What explains conflicting bioactivity results for (4-propoxy-phenyl)methanol derivatives across different cell lines?

Discrepancies may stem from:

- Cell-specific metabolism : HepG2 liver cells vs. MCF-7 breast cancer cells exhibit varying CYP450 expression, altering prodrug activation.

- Assay conditions : Viability assays (MTT vs. resazurin) differ in sensitivity to redox-active metabolites. Standardize protocols (e.g., ISO 10993-5) and include positive controls (e.g., doxorubicin) to normalize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.